molecular formula C10H13N3O B1326661 (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1060817-34-6

(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No. B1326661
CAS RN: 1060817-34-6
M. Wt: 191.23 g/mol
InChI Key: REBIXQGJYXBIRH-UHFFFAOYSA-N
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Description

The compound (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone is a derivative of 2-aminopyridine, which is a versatile pharmacophore used in the synthesis of various bioactive molecules. The structure of this compound suggests potential biological activity, possibly related to its ability to interact with biological targets such as sodium channels, as indicated by the related compounds in the provided studies.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions or one-pot synthesis methods. For instance, a three-component reaction at room temperature was used to synthesize a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile with a yield of 40% . Another study describes a new method for preparing (2-aminopyridin-4-yl)methanol, which is a precursor to related compounds, using a one-pot synthesis with elemental sulfur as an oxidizer, followed by reduction with lithium aluminum hydride . These methods highlight the potential for efficient synthesis routes for (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These techniques ensure the accurate determination of the molecular structure, which is crucial for understanding the compound's potential interactions and reactivity.

Chemical Reactions Analysis

The related compounds exhibit biological activity, such as anticonvulsant effects, which are evaluated through tests like the maximal electroshock (MES) test. For example, a derivative with a 2-aminopyridine moiety showed potent anticonvulsant activity with an ED50 value of 6.20 mg/kg and a protective index significantly higher than that of the reference drug phenytoin . This suggests that (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone could also be involved in similar chemical reactions within biological systems.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone are not detailed in the provided papers, related compounds' properties can be inferred. For example, the solubility in methanol and the ability to form crystals for X-ray diffraction analysis suggest that the compound is likely to have moderate solubility in polar solvents . The presence of both aminopyridine and pyrrolidinyl groups indicates potential for varied chemical reactivity and the formation of hydrogen bonds, which could affect its physical properties and bioavailability.

Scientific Research Applications

Pharmacological Potential

Research has identified novel derivatives related to “(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone” as potential pharmacological agents. For example, derivatives have been evaluated as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in animal models, highlighting their potential in treating pain (Naoki Tsuno et al., 2017). Another study synthesized novel derivatives as sodium channel blockers and anticonvulsant agents, with some compounds showing significant potency, suggesting their application in managing convulsions (S. Malik & S. Khan, 2014).

Synthetic Methodologies

Advancements in synthetic methods for compounds related to “(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone” have been reported, such as a new method for preparing (2-aminopyridin-4-yl)methanol, offering a more efficient approach compared to previous multistage methods (A. Lifshits et al., 2015). Additionally, the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols via reactions of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents showcases innovative routes to complex heterocyclic compounds (K. Kobayashi et al., 2011).

Material Science and Chemistry

Compounds structurally related to “(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone” have been studied for their potential in material science and chemistry. For instance, the synthesis and characterization of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have shown promising antibacterial activities, indicating their potential as antibacterial materials (H. Singh et al., 2016). Another study involving the synthesis of bifunctional aromatic N-heterocycles suggests applications in supramolecular chemistry, highlighting the versatility of these compounds in designing new materials (C. Aakeröy et al., 2007).

Future Directions

The future directions for “(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone” and similar compounds could involve further exploration of their potential biological activities. For instance, their potential as selective androgen receptor modulators (SARMs) could be investigated . Additionally, their potential anti-fibrotic activities could be explored further .

properties

IUPAC Name

(2-aminopyridin-4-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-9-7-8(3-4-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBIXQGJYXBIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649198
Record name (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

CAS RN

1060817-34-6
Record name (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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